![molecular formula C7H9Cl2N3 B1418359 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride CAS No. 1172808-59-1](/img/structure/B1418359.png)
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride
Descripción general
Descripción
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery
Actividad Biológica
4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C7H9Cl2N3
- CAS Number : 2006277-76-3
- Molecular Weight : 206.07 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Research indicates that compounds within the pyrido[4,3-d]pyrimidine family exhibit significant antitumor effects. They are believed to act as inhibitors of key signaling pathways involved in cancer progression, particularly targeting tyrosine kinases which are crucial for cell proliferation and survival .
- Antihypertensive Effects : Some studies suggest that similar compounds may function as angiotensin II receptor antagonists, providing a therapeutic avenue for managing hypertension .
- Antimicrobial Properties : The compound has shown promise in inhibiting various microbial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxicity against cancer cell lines with an EC50 range indicating potent activity (specific EC50 values vary based on structural modifications) .
- Metabolic Stability : The compound's metabolic stability has been assessed in human liver microsomes. Modifications to the structure have been shown to enhance aqueous solubility and reduce metabolic degradation rates .
Case Studies
- Antitumor Activity in Breast Cancer Models : A study conducted on breast cancer cell lines demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibited dose-dependent inhibition of cell growth. These findings suggest potential applications in targeted cancer therapies.
- Hypertensive Rat Models : In animal models of hypertension, administration of the compound resulted in significant reductions in blood pressure compared to control groups. This supports its potential role as an antihypertensive agent .
Table 1: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound is typically synthesized via cyclization of enamine intermediates derived from N-Boc-protected piperidinones. For example, enamine intermediates generated from N-Boc 4-piperidinone can be acylated with ethyl oxalyl chloride, followed by cyclization with amidines or urea derivatives to form the pyrimidine core . Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents to suppress side reactions like over-oxidation. Catalytic amounts of acids (e.g., HCl) may enhance cyclization efficiency .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
- Methodology : Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) using programs like SHELX for refinement . Complementary techniques include:
- NMR : H and C NMR to verify substituent positions and ring saturation.
- Mass spectrometry (HRMS) : To confirm molecular weight and chlorine isotopic patterns.
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Methodology : The hydrochloride salt improves aqueous solubility (~10 mg/mL in water at 25°C), but it is hygroscopic, requiring storage at 2–8°C under inert gas (argon) to prevent decomposition . Stability studies under accelerated conditions (40°C/75% RH) for 14 days can assess degradation pathways (e.g., hydrolysis of the chloro group) using LC-MS .
Advanced Research Questions
Q. How can structural modifications of the pyrimidine core enhance biological activity, particularly in targeting receptors like TGR5?
- Methodology : Structure-activity relationship (SAR) studies involve:
- Fragment-based design : Modifying the 2-position substituent (e.g., alkyl, amino groups) to optimize receptor binding .
- Linker optimization : Introducing flexible acyl or alkyl chains (via EDCI/HATU coupling) to improve pharmacokinetic properties .
- High-throughput screening : Testing analogs against TGR5 using fluorescence polarization assays to measure EC values .
Q. What challenges arise in resolving crystallographic data for derivatives of this compound, and how can refinement protocols address them?
- Methodology : Challenges include low crystal quality and twinning. Solutions involve:
- Cryocooling : Data collection at 173 K to reduce thermal motion .
- SHELXL refinement : Using restraints for disordered regions (e.g., ester groups) and validating with R-factors (<0.06) .
- Twinned data correction : Applying HKL-3000 or CrysAlisPro to deconvolute overlapping reflections .
Q. How do solvent and temperature variations impact the regioselectivity of nucleophilic substitutions on the pyrimidine ring?
- Methodology : Kinetic studies in polar aprotic solvents (e.g., DMSO) at 60°C favor substitution at the 4-position due to increased electrophilicity of the chloro group. In contrast, non-polar solvents (toluene) may promote dimerization. Monitoring via H NMR kinetics and DFT calculations (e.g., Gaussian09) can predict transition states and optimize conditions .
Q. Data Contradictions and Validation
Q. Discrepancies in reported melting points (e.g., 206–211°C vs. 215°C): How can researchers reconcile these variations?
- Methodology : Variations may arise from polymorphic forms or decomposition during measurement. Validate via:
Propiedades
IUPAC Name |
4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRVAPSMNJIVGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656821 | |
Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172808-59-1 | |
Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.